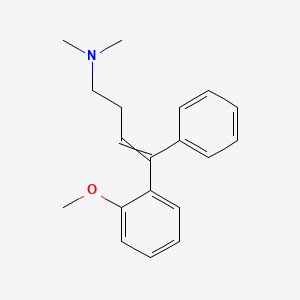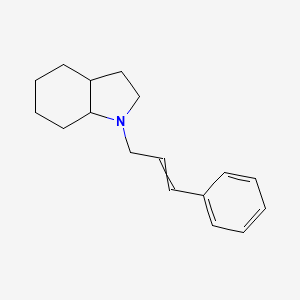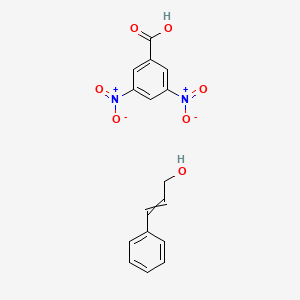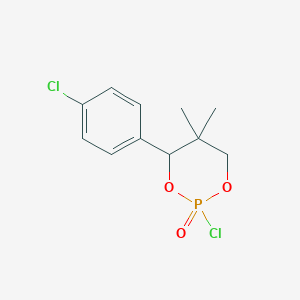![molecular formula C10H11F3O3S B12605395 {3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol CAS No. 647857-22-5](/img/structure/B12605395.png)
{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol is an organic compound with the molecular formula C10H11F3O3S. This compound is characterized by the presence of methoxy groups, a trifluoromethylsulfanyl group, and a phenylmethanol moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of radical initiators and trifluoromethylating agents under controlled conditions to achieve the desired substitution on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups present.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
{3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which {3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes or receptors. The methoxy groups may also play a role in modulating the compound’s activity by affecting its electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
{3,4-Dimethoxyphenyl}methanol: Lacks the trifluoromethylsulfanyl group, resulting in different chemical and biological properties.
{3,4-Dimethoxy-5-(methylthio)phenyl}methanol: Contains a methylthio group instead of a trifluoromethylsulfanyl group, leading to variations in reactivity and stability.
Uniqueness
The presence of the trifluoromethylsulfanyl group in {3,4-Dimethoxy-5-[(trifluoromethyl)sulfanyl]phenyl}methanol imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. This makes it particularly valuable in applications where these properties are desired.
Propiedades
Número CAS |
647857-22-5 |
|---|---|
Fórmula molecular |
C10H11F3O3S |
Peso molecular |
268.25 g/mol |
Nombre IUPAC |
[3,4-dimethoxy-5-(trifluoromethylsulfanyl)phenyl]methanol |
InChI |
InChI=1S/C10H11F3O3S/c1-15-7-3-6(5-14)4-8(9(7)16-2)17-10(11,12)13/h3-4,14H,5H2,1-2H3 |
Clave InChI |
OPOBZNOLTXCBFG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)CO)SC(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Ethoxymethyl)-3-[4-(octyloxy)phenyl]prop-2-enenitrile](/img/structure/B12605321.png)


![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)

![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
![N-[7-(hydroxymethyl)-1,8-naphthyridin-2-yl]acetamide](/img/structure/B12605358.png)
![3-[Tert-butyl-bis(2-carboxyethylsulfanyl)germyl]sulfanylpropanoic acid](/img/structure/B12605367.png)



![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
